1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
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Overview
Description
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that combines a carbazole moiety with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Carbazole Intermediate:
Attachment of the Imidazole Ring:
Final Functionalization:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the carbazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.
Comparison with Similar Compounds
1-(9H-Carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
3,6-Dichloro-9H-carbazole: A simpler structure without the imidazole and propan-2-ol groups, used as an intermediate in various syntheses.
Uniqueness:
- The presence of both the dichloro-substituted carbazole and the imidazole ring in 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol provides a unique combination of electronic and steric properties, making it particularly useful in specific applications such
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSZWJQSQYZWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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